Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride
Overview
Description
Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its complex structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group and the acetamide moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially modifying its pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its activity and stability.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful in creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the field of pain management and anesthesia.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The exact pathways and targets can vary depending on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler compound with analgesic properties.
N-Phenethylacetamide: Another related compound with potential pharmacological activity.
Fentanyl: A well-known opioid analgesic with a similar piperidine structure.
Uniqueness
Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride is unique due to its specific combination of functional groups and its potential for diverse pharmacological applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.ClH/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11,21H,12-17H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEJSVVIYIQEPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036752 | |
Record name | Acetyl fentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117332-89-5 | |
Record name | Fentanyl monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117332895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl fentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLFENTANYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4ZVOWIHLI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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